molecular formula C15H17NO B3045642 2-Hydroxy-5-(4-T-butylphenyl)pyridine CAS No. 1111106-16-1

2-Hydroxy-5-(4-T-butylphenyl)pyridine

Cat. No. B3045642
CAS RN: 1111106-16-1
M. Wt: 227.3 g/mol
InChI Key: XJJJDTSSDZNVTN-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(4-T-butylphenyl)pyridine” is a chemical compound with the molecular formula C15H17NO . It is a pyridine derivative, which is a class of compounds that contain a six-membered heterocyclic ring with two nitrogen atoms . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as “2-Hydroxy-5-(4-T-butylphenyl)pyridine”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-(4-T-butylphenyl)pyridine” consists of a pyridine ring substituted with a hydroxy group at the 2-position and a 4-T-butylphenyl group at the 5-position .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could pave the way for the synthesis of novel pyridine analogs possessing enhanced biological activities.

properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)13-7-4-11(5-8-13)12-6-9-14(17)16-10-12/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJDTSSDZNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604834
Record name 5-(4-tert-Butylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4-T-butylphenyl)pyridine

CAS RN

1111106-16-1
Record name 5-(4-tert-Butylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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